molecular formula C8H15NO2 B12879147 (2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate

(2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B12879147
M. Wt: 157.21 g/mol
InChI Key: GYEQLYAZIYBBBP-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate typically involves the condensation of 2,5-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2-pyrrolidinone: Similar in structure but lacks the ester group.

    2,5-Dimethylpyrrolidine: The parent compound without the ester modification.

    N-Methylpyrrolidine: Another related compound with different substitution patterns.

Uniqueness

(2R,5R)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate is unique due to its chiral nature and the presence of both methyl and ester groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R,5R)-1,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-5-7(9(6)2)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

GYEQLYAZIYBBBP-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C)C(=O)OC

Canonical SMILES

CC1CCC(N1C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.